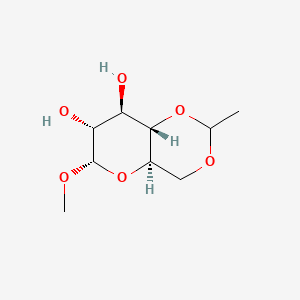

![molecular formula C12H18N2O3 B577382 Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate CAS No. 1234616-68-2](/img/structure/B577382.png)

Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

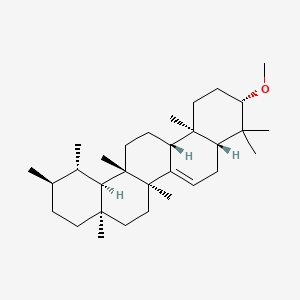

Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate and its derivatives are key intermediates in the synthesis of complex organic compounds. For instance, tert-butyl 5-amino-4 - ( (2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate is synthesized from commercially available starting materials and serves as an important intermediate in several biologically active compounds.Molecular Structure Analysis

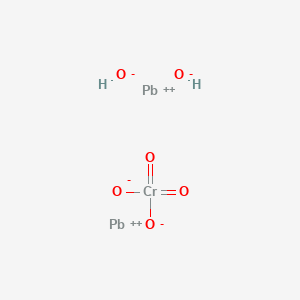

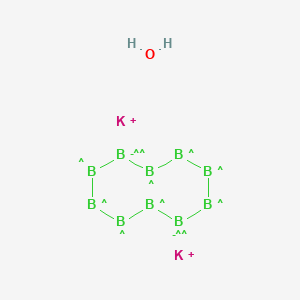

The molecular formula of Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate is C12H18N2O3. The InChI code is 1S/C12H18N2O3/c1-12(2,3)17-11(16)13-8-9-6-5-7-14(4)10(9)15/h5-7H,8H2,1-4H3,(H,13,16) .Chemical Reactions Analysis

Carbamate derivatives are frequently employed in organic synthesis, serving as key intermediates in the construction of complex molecular structures. They are involved in reactions like Diels-Alder, asymmetric Mannich reactions, and photocatalyzed amination, demonstrating their versatility in organic synthesis.Physical And Chemical Properties Analysis

Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate has a molecular weight of 238.28 g/mol. It is a solid at room temperature .Applications De Recherche Scientifique

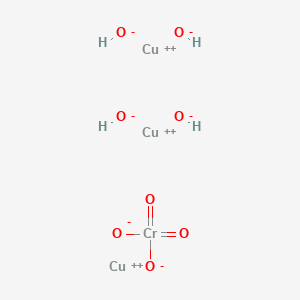

- Ceftolozane , a fifth-generation intravenous cephalosporin antibiotic, is derived from structural modifications of FK518. Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate serves as a crucial intermediate in the synthesis of ceftolozane. Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

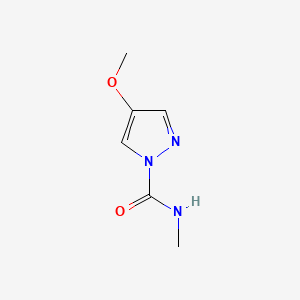

- A research group led by Jeon discovered a pyrazole derivative as an effective PDE4 inhibitor for treating inflammatory diseases. In synthetic routes to enantiopure derivatives, tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate was preferred over p-toluenesulfinamide due to better yields and diastereoselectivity .

- A solvent-free one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported using tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate as a starting material. This efficient method highlights its versatility in organic synthesis .

Antibiotic Synthesis

PDE4 Inhibition

Solvent-Free Synthesis

Safety and Hazards

Mécanisme D'action

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

tert-butyl N-[(1-methyl-2-oxopyridin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)13-8-9-6-5-7-14(4)10(9)15/h5-7H,8H2,1-4H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHFPUIVQAHADU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CN(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725542 |

Source

|

| Record name | tert-Butyl [(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate | |

CAS RN |

1234616-68-2 |

Source

|

| Record name | tert-Butyl [(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene](/img/structure/B577300.png)

![5-oxo-6H-benzo[c][1,2]benzodiazepin-5-ium-11-one](/img/structure/B577303.png)

![5-(5-Methoxy-1H-benzo[D]imidazol-2-YL)benzene-1,3-diol](/img/structure/B577317.png)